molecular formula C10H12O2S B13571830 2-[(3-Methoxyphenyl)sulfanyl]propanal

2-[(3-Methoxyphenyl)sulfanyl]propanal

Cat. No.: B13571830
M. Wt: 196.27 g/mol
InChI Key: CLTUKGKUUKQQNT-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)sulfanyl]propanal is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a methoxyphenyl group attached to a sulfanylpropanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]propanal typically involves the reaction of 3-methoxyphenylthiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)sulfanyl]propanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Methoxyphenyl)sulfanyl]propanal has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)sulfanyl]propanal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, its methoxyphenyl group may facilitate interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]propanal
  • 2-[(3-Ethoxyphenyl)sulfanyl]propanal
  • 2-[(3-Methoxyphenyl)sulfanyl]butanal

Uniqueness

2-[(3-Methoxyphenyl)sulfanyl]propanal is unique due to its specific methoxyphenyl substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12O2S/c1-8(7-11)13-10-5-3-4-9(6-10)12-2/h3-8H,1-2H3

InChI Key

CLTUKGKUUKQQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)SC1=CC=CC(=C1)OC

Origin of Product

United States

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